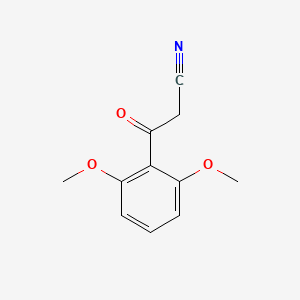

2,6-Dimethoxybenzoylacetonitrile

Description

Properties

IUPAC Name |

3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPPCEYLUSGNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640832 | |

| Record name | 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847951-47-7 | |

| Record name | 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile: Synthesis, Properties, and Applications

An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,6-dimethoxybenzonitrile, a significant organic compound with applications in chemical synthesis and research. It is important to note that while the topic specified "2,6-Dimethoxybenzoylacetonitrile," publicly available chemical databases and scientific literature predominantly feature "2,6-Dimethoxybenzonitrile." The latter is a benzonitrile derivative with methoxy groups at positions 2 and 6 of the benzene ring. Given the prevalence of information on 2,6-dimethoxybenzonitrile and the structural similarity, this guide will focus on this well-documented compound, assuming it to be the molecule of interest for advanced research and development.

2,6-Dimethoxybenzonitrile serves as a valuable building block in the synthesis of more complex molecules due to the presence of the nitrile group, which can be readily converted into other functional groups, and the electron-donating methoxy groups that influence the reactivity of the aromatic ring. This guide will delve into its chemical and physical properties, provide a representative synthesis protocol, discuss potential applications, and detail essential safety and handling information.

PART 1: Chemical Identity and Physical Properties

A thorough understanding of the physicochemical properties of 2,6-dimethoxybenzonitrile is fundamental for its application in a laboratory setting. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

Key Properties of 2,6-Dimethoxybenzonitrile

| Property | Value | Source |

| CAS Number | 16932-49-3 | [1][2][3] |

| Molecular Formula | C9H9NO2 | [1][2][3] |

| Molecular Weight | 163.17 g/mol | [2][3] |

| Appearance | Beige Powder Solid | [4] |

| Melting Point | 71 - 73 °C (160 - 163 °F) | |

| Boiling Point | 181 °C (358 °F) at 16 hPa | |

| Water Solubility | 25 mg/L at 25°C | [4] |

| Odor | Aromatic | [4] |

PART 2: Synthesis of 2,6-Dimethoxybenzonitrile

The synthesis of benzonitriles can be achieved through various methods. A common and effective route is the ammoxidation of the corresponding toluene derivative. This process involves the reaction of the methyl group with ammonia and oxygen over a catalyst to form the nitrile group.

Conceptual Synthesis Workflow

The synthesis of 2,6-dimethoxybenzonitrile can be envisioned starting from 2,6-dimethoxytoluene. The following diagram illustrates the conceptual workflow for this transformation.

Caption: Conceptual workflow for the synthesis of 2,6-dimethoxybenzonitrile via ammoxidation.

Detailed Experimental Protocol: Ammoxidation of 2,6-Dimethoxytoluene

This protocol is a generalized procedure based on established methods for benzonitrile synthesis.[5] Researchers should optimize conditions based on available laboratory equipment and safety protocols.

Materials:

-

2,6-Dimethoxytoluene

-

Ammonia gas

-

Oxygen gas (or air)

-

Vanadium-based catalyst (e.g., V2O5/γ-Al2O3)

-

Inert gas (e.g., Nitrogen)

-

Solvent for extraction (e.g., Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Catalyst Preparation: Pack a fixed-bed reactor with a suitable vanadium-based catalyst.

-

System Purge: Purge the reactor system with an inert gas, such as nitrogen, to remove any residual air and moisture.

-

Heating: Heat the reactor to the desired reaction temperature (e.g., 400-450 °C).

-

Reactant Feed: Introduce a gaseous mixture of 2,6-dimethoxytoluene, ammonia, and oxygen (or air) into the reactor. The molar ratios of the reactants should be carefully controlled.

-

Reaction: Allow the reaction to proceed for a sufficient residence time to achieve high conversion and selectivity.

-

Product Collection: The gaseous product stream exiting the reactor is cooled to condense the 2,6-dimethoxybenzonitrile and any unreacted starting material.

-

Purification: The crude product is then purified, typically by extraction with an organic solvent, followed by washing, drying, and solvent evaporation. Further purification can be achieved by recrystallization or distillation under reduced pressure.

PART 3: Applications and Research Significance

Benzonitriles are versatile intermediates in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with Grignard reagents to form ketones. These transformations make 2,6-dimethoxybenzonitrile a valuable precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[5]

The presence of two methoxy groups at the 2 and 6 positions can influence the biological activity of its derivatives. These groups can affect the molecule's conformation, solubility, and ability to interact with biological targets. Research into the synthesis of novel compounds from 2,6-dimethoxybenzonitrile could lead to the discovery of new therapeutic agents.

PART 4: Safety and Handling

Proper handling of 2,6-dimethoxybenzonitrile is crucial to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).[6]

Hazard Identification

-

Signal Word: Warning[6]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6] Toxic to aquatic life with long-lasting effects.

Precautionary Measures

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] Wear protective gloves, protective clothing, eye protection, and face protection.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Use only outdoors or in a well-ventilated area.[6] Avoid release to the environment.

-

Response:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If on Skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]

-

Spillage: Collect spillage.

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Incompatible Materials

-

Strong oxidizing agents, strong acids, and strong bases.[6]

PART 5: Visualization of Chemical Structure

The following diagram illustrates the chemical structure of 2,6-dimethoxybenzonitrile.

Caption: Chemical structure of 2,6-dimethoxybenzonitrile.

References

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dimethoxybenzonitrile. Link

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2,6-Dimethoxybenzonitrile. Link

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dimethylbenzonitrile. Link

-

Cheméo. (n.d.). Chemical Properties of 2,6-Dimethoxybenzonitrile (CAS 16932-49-3). Retrieved from [Link]

-

Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: Benzaldehyde, 2,6-dimethoxy-. Link

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dichlorobenzonitrile. Link

-

PubChem. (n.d.). 2,6-Dimethoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by gas phase ammoxidation over VPO catalysts. Retrieved from [Link]

Sources

- 1. 2,6-DIMETHOXYBENZONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,6-Dimethoxybenzonitrile (CAS 16932-49-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,6-Dimethoxybenzonitrile | C9H9NO2 | CID 85648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Characterization of 2,6-Dimethoxybenzoylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2,6-Dimethoxybenzoylacetonitrile (also known as 3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile), a valuable β-ketonitrile intermediate in organic synthesis. With its unique structural motifs, this compound serves as a critical building block for the development of novel heterocyclic compounds and pharmaceutical agents. This document outlines a robust synthetic protocol based on the Claisen condensation of methyl 2,6-dimethoxybenzoate with acetonitrile, detailing the reaction mechanism, experimental procedure, and purification strategy. Furthermore, it presents a full characterization profile, including predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, to ensure unequivocal structural confirmation and purity assessment. This guide is intended for researchers and professionals in synthetic chemistry and drug development.

Introduction: Significance and Application

2,6-Dimethoxybenzoylacetonitrile belongs to the class of β-ketonitriles, which are highly versatile and valuable intermediates in synthetic organic chemistry.[1] The presence of three key functional groups—a ketone, a nitrile, and an activated methylene group—within a compact structure allows for a diverse range of subsequent chemical transformations. The 2,6-dimethoxy substituted phenyl ring imparts specific steric and electronic properties, often influencing the conformation and biological activity of derivative molecules.

These structural features make 2,6-Dimethoxybenzoylacetonitrile a precursor for a variety of complex molecules, particularly in the pharmaceutical industry. β-Ketonitriles are foundational scaffolds for synthesizing heteroaromatic compounds such as pyrazoles, isoxazoles, and pyridones, which are prevalent in many drug candidates.[2] The strategic placement of the methoxy groups can enhance metabolic stability or modulate receptor binding affinity, making this a compound of significant interest for medicinal chemists.

Synthesis Strategy: The Crossed Claisen Condensation

The most efficient and atom-economical approach to synthesizing 2,6-Dimethoxybenzoylacetonitrile is through a crossed Claisen condensation. This reaction involves the acylation of the carbanion derived from acetonitrile with an appropriate ester, in this case, methyl 2,6-dimethoxybenzoate.[3][4]

Retrosynthetic Analysis: The target molecule can be disconnected at the C-C bond between the carbonyl carbon and the methylene carbon. This leads back to a 2,6-dimethoxybenzoyl electrophile (derived from the ester) and an acetonitrile nucleophile.

Mechanism Rationale: The reaction proceeds via the following key steps:

-

Deprotonation: Acetonitrile, while weakly acidic, can be deprotonated by a strong, non-nucleophilic base to form a resonance-stabilized nitrile anion.[1] A base such as potassium tert-butoxide (KOt-Bu) is ideal as it is inexpensive, powerful enough to deprotonate acetonitrile, and its bulky nature minimizes side reactions with the ester.[1]

-

Nucleophilic Acyl Substitution: The resulting acetonitrile carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl 2,6-dimethoxybenzoate.

-

Elimination: The tetrahedral intermediate formed subsequently collapses, eliminating a methoxide ion as the leaving group to yield the β-ketonitrile.

-

Final Deprotonation: The product, 2,6-Dimethoxybenzoylacetonitrile, has a highly acidic methylene group (pKa ≈ 11) situated between two electron-withdrawing groups. The alkoxide base present in the reaction mixture irreversibly deprotonates this position, driving the reaction equilibrium towards the product.[5]

-

Acidic Workup: A final acidic quench is required to protonate the resulting enolate and isolate the neutral β-ketonitrile product.[6]

The overall workflow for the synthesis is depicted below.

Sources

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Spectral Analysis of 2,6-Dimethoxybenzoylacetonitrile

Prepared by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. 2,6-Dimethoxybenzoylacetonitrile, a substituted aromatic β-ketonitrile, presents a unique combination of functional groups—a ketone, a nitrile, an aromatic ring, and two methoxy ethers. This guide provides a comprehensive overview of the expected spectral data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The following sections are designed to serve as a practical reference for researchers, offering not just predicted data, but also the underlying principles and experimental considerations for the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Overview

The structure of 2,6-dimethoxybenzoylacetonitrile dictates a specific and predictable spectroscopic fingerprint. The strategic placement of the two methoxy groups ortho to the benzoyl moiety significantly influences the electronic environment of the aromatic ring and, consequently, its spectral characteristics.

Caption: Molecular Structure of 2,6-Dimethoxybenzoylacetonitrile.

Proton (¹H) NMR Spectroscopy

Guiding Principles

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic shielding around a proton, while the integration reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 7.45 | Triplet (t) | 1H | Ar-H (para) | The proton para to the benzoyl group is deshielded by the aromatic ring current and the carbonyl group, appearing as a triplet due to coupling with the two meta protons. |

| b | ~ 6.65 | Doublet (d) | 2H | Ar-H (meta) | The two equivalent protons meta to the benzoyl group are shielded by the electron-donating methoxy groups, shifting them upfield. They appear as a doublet due to coupling with the single para proton. |

| c | ~ 4.15 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), leading to a significant downfield shift. They are expected to be a singlet as they have no adjacent protons. |

| d | ~ 3.85 | Singlet (s) | 6H | -OCH₃ | The six protons of the two equivalent methoxy groups will appear as a sharp singlet. Their position is characteristic of methoxy groups on an aromatic ring. |

Self-Validating Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dimethoxybenzoylacetonitrile in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which is unlikely to interfere with the analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. A higher field strength is chosen to achieve better signal dispersion, which is particularly useful for resolving the aromatic region.

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. The chemical shifts should be referenced to the TMS peak.

Carbon-13 (¹³C) NMR Spectroscopy

Guiding Principles

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Proton-decoupled spectra are typically acquired, resulting in each unique carbon appearing as a singlet.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 188.0 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 158.0 | Ar-C (ortho, C-OCH₃) | The two aromatic carbons directly bonded to the electron-donating methoxy groups are shielded and appear upfield relative to other substituted aromatic carbons. |

| ~ 135.0 | Ar-C (para) | The para carbon experiences deshielding from the benzoyl group. |

| ~ 115.0 | C≡N | The nitrile carbon has a characteristic chemical shift in this region.[1] |

| ~ 112.0 | Ar-C (ipso, C-C=O) | The ipso-carbon to which the benzoyl group is attached. |

| ~ 104.0 | Ar-C (meta) | The two equivalent meta carbons are shielded by the adjacent methoxy groups. |

| ~ 56.0 | -OCH₃ | The carbons of the methoxy groups are in a typical range for sp³ carbons attached to an oxygen atom. |

| ~ 28.0 | -CH₂- | The methylene carbon, being adjacent to both a carbonyl and a nitrile, will be shifted downfield from a typical alkane carbon. |

Self-Validating Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum should be acquired on a 125 MHz spectrometer using a standard pulse program with proton decoupling to simplify the spectrum to singlets for each carbon. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: The data is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Guiding Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The frequency of absorption is characteristic of the type of bond and the functional group it belongs to. This makes IR an excellent tool for identifying the presence of specific functional groups.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| ~ 3070 | C-H stretch | Medium-Weak | Aromatic C-H |

| ~ 2950, 2840 | C-H stretch | Medium | Methoxy & Methylene C-H |

| ~ 2250 | C≡N stretch | Medium-Strong, Sharp | Nitrile[2][3] |

| ~ 1690 | C=O stretch | Strong, Sharp | Aromatic Ketone[4] |

| ~ 1600, 1480 | C=C stretch | Medium | Aromatic Ring |

| ~ 1250, 1100 | C-O stretch | Strong | Aryl-Alkyl Ether |

The presence of a strong, sharp peak around 1690 cm⁻¹ for the carbonyl and a medium to strong, sharp peak around 2250 cm⁻¹ for the nitrile group would be highly diagnostic for 2,6-dimethoxybenzoylacetonitrile.[2][3][4]

Self-Validating Experimental Protocol

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded. This is crucial to subtract the absorbance of the atmosphere (CO₂ and water vapor).

-

Sample Scan: The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands listed above.

Mass Spectrometry (MS)

Guiding Principles

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and the structure of the molecule. The fragmentation pattern is often predictable and serves as a molecular fingerprint.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): m/z = 191.06

-

The molecular weight of C₁₀H₉NO₃ is 191.18 g/mol . The molecular ion peak should be observed at this m/z value. Aromatic compounds often show a prominent molecular ion peak due to the stability of the ring system.

-

-

Major Fragment Ions:

-

m/z = 165: [M - C₂H₂]⁺• - Loss of acetylene from the aromatic ring.

-

m/z = 151: [M - CH₂CN]⁺• - Loss of the cyanomethylene radical. This would result in the stable 2,6-dimethoxybenzoyl cation. This is a likely and significant fragmentation pathway for aromatic ketones.[5]

-

m/z = 135: [M - C₂H₂O]⁺• - Loss of ketene.

-

m/z = 77: [C₆H₅]⁺ - Phenyl cation, a common fragment for benzene derivatives, though less likely here due to the substituents.

-

The fragmentation will likely be dominated by the cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the highly stable 2,6-dimethoxybenzoyl cation.

Caption: Predicted Key Fragmentation Pathway of 2,6-Dimethoxybenzoylacetonitrile.

Self-Validating Experimental Protocol

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized using a standard electron ionization (EI) source with an electron energy of 70 eV. This standard energy allows for comparison with library spectra.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The structural elucidation of 2,6-dimethoxybenzoylacetonitrile can be confidently achieved through a combined application of NMR, IR, and MS techniques. The predicted spectral data presented in this guide, derived from established principles of chemical spectroscopy, provides a robust framework for the confirmation of its synthesis and purity. Each spectroscopic method offers complementary information, and together they form a self-validating system for the unambiguous characterization of this molecule, which is essential for its application in research and development.

References

-

ACS Publications. (n.d.). Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Université de Paris. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethoxybenzonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,6-Dimethoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Benzoylacetonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzyl nitrile. Retrieved from [Link]

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzene. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (NP0007374). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (NP0059780). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethoxybenzonitrile - Optional[13C NMR]. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of New Haven. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0055346). Retrieved from [Link]

-

ResearchGate. (2008). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

Chemsrc. (n.d.). (2,6-Dimethoxyphenyl)acetonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Dimethoxybenzylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Solubility of 2,6-Dimethoxybenzoylacetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxybenzoylacetonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-dimethoxybenzoylacetonitrile, a substituted aromatic nitrile likely utilized as a key intermediate in medicinal chemistry and specialized organic synthesis. Given the absence of extensive public solubility data for this compound, this document emphasizes the foundational principles of solubility and presents robust, field-proven experimental protocols for its qualitative and quantitative determination. This guide is intended to equip researchers, process chemists, and formulation scientists with the necessary theoretical knowledge and practical methodologies to effectively characterize and utilize 2,6-dimethoxybenzoylacetonitrile in various solvent systems, thereby optimizing reaction conditions, purification strategies, and formulation development.

Theoretical Framework for Solubility

A molecule's solubility is dictated by a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent. A predictive understanding of these factors is crucial before commencing experimental work.

Molecular Structure Analysis: 2,6-Dimethoxybenzoylacetonitrile

The structure of 2,6-dimethoxybenzoylacetonitrile consists of a central benzene ring substituted with a nitrile group (-C≡N), a carbonyl group (C=O), and two methoxy groups (-OCH₃).

-

Polar Moieties: The nitrile and carbonyl groups are highly polar, containing electronegative nitrogen and oxygen atoms, which create significant dipole moments.[1] The nitrogen atom's lone pair of electrons in the nitrile group can act as a hydrogen bond acceptor.[1]

-

Moderately Polar Moieties: The two ether linkages of the methoxy groups contribute moderate polarity and can also act as hydrogen bond acceptors.

-

Nonpolar Moiety: The benzene ring forms the nonpolar backbone of the molecule.

This combination of polar and nonpolar regions suggests that 2,6-dimethoxybenzoylacetonitrile is a polar molecule. Its solubility will be highest in solvents that can effectively interact with its polar functional groups.

The Principle of "Like Dissolves Like"

The most reliable guiding principle in solubility prediction is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[2][3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. They are expected to be effective solvents due to their ability to act as hydrogen bond donors to the nitrile, carbonyl, and methoxy groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF)): These solvents possess strong dipoles but lack O-H or N-H bonds. They can effectively solvate the solute through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of 2,6-dimethoxybenzoylacetonitrile, its solubility in nonpolar solvents is expected to be low.

Factors Influencing the Dissolution Process

-

Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the solute's crystal lattice energy and disrupt the solvent's intermolecular forces.

-

Crystal Lattice Energy: The stability of the solute's crystal structure must be overcome for dissolution to occur. A high lattice energy can lead to poor solubility, even in a compatible solvent.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound.

Safety and Handling

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) for 2,6-dimethoxybenzoylacetonitrile and all solvents is mandatory.

-

Hazards: Based on data for the closely related compound 2,6-dimethoxybenzonitrile, this chemical should be handled as potentially harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4][6]

-

Handling: All manipulations should be performed in a well-ventilated area or a chemical fume hood.[4] Avoid generating dust.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][6]

Experimental Determination of Solubility

A two-phased experimental approach is recommended: an initial qualitative screening followed by a precise quantitative analysis.

Phase 1: Qualitative Solubility Scouting

This initial phase provides a rapid assessment of solubility across a range of solvents, guiding the selection of candidates for quantitative study.

Protocol: Small-Scale Solubility Test

-

Preparation: Into separate, clearly labeled 1 dram vials, weigh approximately 10 mg of 2,6-dimethoxybenzoylacetonitrile.

-

Solvent Addition: Add a selected solvent (see Table 1 for suggestions) dropwise, starting with 0.1 mL.

-

Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial for the presence of undissolved solid.

-

Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, with vigorous agitation after each addition, up to a total volume of 1 mL.

-

Classification: Record the results using the classifications in the table below.

Table 1: Solvent Selection and Qualitative Classification

| Solvent Class | Example Solvents | Qualitative Classification | Approximate Solubility (mg/mL) |

| Nonpolar | Hexane, Toluene | Insoluble | < 1 |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Slightly Soluble | 1 - 10 |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | 10 - 50 |

| Polar Protic | Methanol, Ethanol | Freely Soluble | > 50 |

Causality Note: This scouting method allows for a rapid, material-sparing assessment. By testing solvents across the polarity spectrum, you can quickly identify the most promising candidates for your specific application, whether it be for reaction, recrystallization, or formulation.

Diagram 1: Logical Workflow for Solubility Determination This flowchart illustrates the decision-making process for characterizing the solubility of a novel compound.

Caption: Experimental workflow from initial scouting to final quantitative analysis.

Phase 2: Quantitative Determination by Isothermal Equilibrium Method

This method establishes the thermodynamic solubility limit of the compound in a given solvent at a specific temperature. It is the gold standard for generating reliable solubility data.

Protocol: Isothermal Saturation and Analysis

-

Preparation of Saturated Solution:

-

Add an excess of 2,6-dimethoxybenzoylacetonitrile to a known volume of the chosen solvent in a sealed vessel (e.g., a screw-cap vial with a PTFE-lined cap). "Excess" means enough solid remains undissolved to be clearly visible.

-

Rationale: Ensuring an excess of solid is present is critical for guaranteeing that the solution reaches its saturation point.

-

-

Equilibration:

-

Place the vessel in a constant-temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure thermodynamic equilibrium is achieved.

-

Rationale: Solubility is an equilibrium process. Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.

-

-

Phase Separation:

-

Remove the vessel from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette fitted with a filter tip (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any solid particles.

-

Rationale: Maintaining the temperature during separation is crucial, as a drop in temperature could cause the solute to precipitate, leading to inaccurate results. The filter ensures that only the dissolved solute is analyzed.

-

-

Quantification (Gravimetric Method):

-

Dispense the filtered supernatant into a pre-weighed, dry vial. Record the exact volume transferred.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling/decomposition point.

-

Once the vial is at constant weight, record the final mass.

-

Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant (mL)

-

-

Data Reporting:

-

Repeat the experiment at least in triplicate for each solvent and temperature combination to ensure reproducibility.

-

Report the mean solubility and standard deviation.

-

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD | Observations |

| e.g., Acetone | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| e.g., Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| e.g., Toluene | 25.0 | [Experimental Value] | [Calculated Value] | e.g., Minimal dissolution |

Interpretation and Application of Results

The solubility data generated should align with the theoretical principles outlined in Section 1.0. For instance, higher solubility is expected in polar solvents like acetone and methanol compared to nonpolar solvents like hexane. This data is directly applicable to:

-

Process Chemistry: Selecting optimal solvents for reactions to ensure all reagents remain in solution.

-

Purification: Designing crystallization procedures by identifying a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

-

Formulation Science: Developing liquid formulations for drug delivery or other applications, requiring knowledge of the solubility limit in pharmaceutically acceptable excipients.

Diagram 2: Solute-Solvent Interaction Model This diagram conceptualizes the primary intermolecular forces between 2,6-dimethoxybenzoylacetonitrile and different solvent classes.

Caption: Intermolecular forces governing solubility.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Lamar University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cheméo. Chemical Properties of 2,6-Dimethoxybenzonitrile (CAS 16932-49-3). [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. Physical Properties of Nitriles. [Link]

-

PubChem. 2,6-Dimethoxybenzonitrile. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Chemical Stability and Storage of 2,6-Dimethoxybenzoylacetonitrile

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2,6-Dimethoxybenzoylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the integrity of this valuable compound in a laboratory setting.

Introduction: Understanding 2,6-Dimethoxybenzoylacetonitrile

2,6-Dimethoxybenzoylacetonitrile is a member of the β-ketonitrile class of organic compounds, characterized by a nitrile group beta to a ketone. This arrangement of functional groups makes it a versatile intermediate in organic synthesis. The benzoyl portion of the molecule, with its electron-donating methoxy groups, influences the reactivity of the keto-nitrile system. While specific applications are proprietary and varied, compounds of this class are often precursors for a range of heterocyclic compounds with potential biological activity.[1]

Given its potential role in complex synthetic pathways, understanding the chemical stability of 2,6-Dimethoxybenzoylacetonitrile is paramount. Degradation of this starting material can lead to the formation of impurities that may compromise the yield, purity, and pharmacological profile of the final product. This guide provides a framework for its proper storage and handling, and a detailed protocol for its stability assessment.

Chemical Profile and Inferred Stability

Direct and extensive stability data for 2,6-Dimethoxybenzoylacetonitrile is not widely published. However, by examining its structural features and drawing parallels with the well-documented behavior of benzoylacetonitrile and other β-ketonitriles, a robust stability profile can be inferred.

The core structure consists of a benzoyl group attached to an acetonitrile moiety.[2] At room temperature, the parent compound, benzoylacetonitrile, is a crystalline solid.[3][4] It is generally stable under normal storage conditions, in a closed container in a cool, dry, and well-ventilated area.[2]

Key structural features influencing stability:

-

β-Ketonitrile Moiety : This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of both a ketone and a nitrile group allows for keto-enol tautomerism, which can affect its reactivity.[5]

-

Aromatic Ring : The benzene ring itself is stable, but the methoxy substituents can influence the electron density of the carbonyl group, potentially affecting its susceptibility to nucleophilic attack.

-

Methylene Bridge : The acidic protons on the carbon between the carbonyl and nitrile groups are a site of reactivity, particularly in base-catalyzed reactions.

Based on this, 2,6-Dimethoxybenzoylacetonitrile is expected to be stable under neutral, anhydrous conditions at ambient or reduced temperatures. It may exhibit hygroscopic tendencies, and moisture should be avoided.[2]

Potential Degradation Pathways

The primary degradation pathway anticipated for 2,6-Dimethoxybenzoylacetonitrile is hydrolysis of the nitrile functional group. This can proceed through an amide intermediate to form the corresponding carboxylic acid. This process can be catalyzed by both acid and base.[6][7][8][9]

-

Acid-Catalyzed Hydrolysis : In the presence of aqueous acid and heat, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tautomeric intermediate to form an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[9]

-

Base-Catalyzed Hydrolysis : Under basic conditions, the nitrile is attacked by a hydroxide ion. The resulting intermediate is protonated by water to form an amide, which is subsequently hydrolyzed to a carboxylate salt and ammonia.[6][7]

The following diagram illustrates the proposed hydrolytic degradation pathway.

Caption: Proposed hydrolytic degradation pathway.

Recommended Storage and Handling

To ensure the long-term integrity of 2,6-Dimethoxybenzoylacetonitrile, the following storage and handling procedures are recommended:

-

Temperature : Store in a cool, dry place.[2] Refrigeration (2-8 °C) is advisable for long-term storage.

-

Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container : Use a tightly sealed, opaque container to protect from light and moisture.[2]

-

Incompatibilities : Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Protocol for Stability Assessment: A Forced Degradation Study

To empirically determine the stability of 2,6-Dimethoxybenzoylacetonitrile, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish degradation pathways.

Experimental Workflow

The following diagram outlines the workflow for a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution : Prepare a stock solution of 2,6-Dimethoxybenzoylacetonitrile in a suitable solvent mixture, such as acetonitrile and water, at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C.

-

Oxidative Stress : Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature.

-

Thermal Stress : Store aliquots of the stock solution and the solid compound at 80 °C.

-

Photolytic Stress : Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition.

-

Sample Quenching : For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

-

Analytical Method : Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve peak shape. Detection can be performed using a UV detector at the λmax of the parent compound and a mass spectrometer to identify degradants.

-

Data Analysis : Quantify the amount of 2,6-Dimethoxybenzoylacetonitrile remaining at each time point and calculate the percentage of degradation. Identify and quantify any major degradation products.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise table.

| Stress Condition | Time (hours) | 2,6-Dimethoxybenzoylacetonitrile Remaining (%) | Major Degradant(s) (% Peak Area) |

| Control (RT) | 24 | >99 | N/A |

| 0.1 M HCl (60°C) | 2 | 85 | Degradant 1 (14%) |

| 8 | 55 | Degradant 1 (43%) | |

| 24 | 15 | Degradant 1 (82%) | |

| 0.1 M NaOH (60°C) | 2 | 70 | Degradant 1 (28%) |

| 8 | 20 | Degradant 1 (75%) | |

| 24 | <5 | Degradant 1 (>90%) | |

| 3% H₂O₂ (RT) | 24 | >95 | Minor peaks observed |

| Thermal (80°C) | 24 | >98 | No significant degradation |

| Photolytic | 24 | >98 | No significant degradation |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The interpretation of this data would suggest that 2,6-Dimethoxybenzoylacetonitrile is susceptible to both acid and base hydrolysis, with base-catalyzed degradation proceeding at a faster rate under these conditions. It appears to be relatively stable to oxidative, thermal, and photolytic stress. The primary degradation product would need to be characterized, likely as the corresponding carboxylic acid.

Conclusion

While 2,6-Dimethoxybenzoylacetonitrile is expected to be stable under recommended storage conditions, its β-ketonitrile structure makes it susceptible to hydrolytic degradation. For researchers and drug development professionals, it is crucial to handle this compound with care, minimizing its exposure to moisture, strong acids, and bases. The implementation of a forced degradation study, as outlined in this guide, is a critical step in understanding the stability profile of this molecule and ensuring the quality and reliability of experimental outcomes.

References

-

ResearchGate. Spectrometric studies and theoretical calculations of some β-ketonitriles. Available from: [Link]

-

Taylor & Francis. Analytical methods – Knowledge and References. Available from: [Link]

-

ResearchGate. A High-Yielding Preparation of β-Ketonitriles | Request PDF. Available from: [Link]

- Google Patents. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.

-

National Center for Biotechnology Information. 7. ANALYTICAL METHODS. Available from: [Link]

-

National Center for Biotechnology Information. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem. Available from: [Link]

-

PubMed. A high-yielding preparation of beta-ketonitriles. Available from: [Link]

-

YouTube. Base Hydrolysis of Benzonitrile. Available from: [Link]

-

Chemistry LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]

-

National Center for Biotechnology Information. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC. Available from: [Link]

-

ResearchGate. Synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by gas phase ammoxidation over VPO catalysts | Request PDF. Available from: [Link]

- Google Patents. US3876691A - Process for the hydrolysis of nitriles.

-

National Center for Biotechnology Information. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link]

-

Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available from: [Link]

-

YouTube. Acid-catalyzed nitrile hydrolysis. Available from: [Link]

-

The Center for Professional Innovation & Education (CfPIE). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Available from: [Link]

-

Journal of the Chemical Society, Chemical Communications (RSC Publishing). Synthesis of 2,5-dihydroxy-7-methoxyflavanone, cyclic structure of the benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane from Populus nigra buds. Available from: [Link]

- Google Patents. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.

- Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]

- 4. 苯甲酰乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

2,6-Dimethoxybenzoylacetonitrile: A Versatile Precursor for Advanced Heterocyclic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, my focus is on identifying and characterizing molecular building blocks that not only offer theoretical elegance but also provide robust, practical pathways to complex molecular architectures. 2,6-Dimethoxybenzoylacetonitrile stands out as one such scaffold. Its true potential is realized when we understand the interplay of its functional groups—the activated methylene, the sterically-influenced ketone, and the electron-rich aromatic ring—which together create a versatile platform for constructing novel heterocyclic systems relevant to medicinal chemistry. This guide moves beyond simple reaction schemes to explore the underlying chemical principles and provide actionable protocols for the modern research chemist.

Core Molecular Profile and Physicochemical Properties

2,6-Dimethoxybenzoylacetonitrile, also known as 3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile, belongs to the class of β-ketonitriles (or benzoylacetonitriles). These compounds are distinguished by high reactivity stemming from three key functional centers: a carbonyl group, a nitrile group, and an active methylene group positioned between them.[1] This trifecta of reactivity makes it an exceptionally valuable synthon for diversity-oriented synthesis.[1][2] The 2,6-dimethoxy substitution pattern further refines its reactivity through steric and electronic effects, offering unique advantages in directing reaction outcomes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | - |

| Molecular Weight | 205.21 g/mol | - |

| IUPAC Name | 3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile | - |

| CAS Number | 100149-18-0 | - |

| Physical State | Solid (Predicted) | - |

| Melting Point | Data not readily available | - |

| Boiling Point | Data not readily available | - |

| Solubility | Soluble in common organic solvents | - |

Synthesis of the Building Block: A Mechanistic Approach

The most logical and established route for synthesizing β-ketonitriles like 2,6-dimethoxybenzoylacetonitrile is through a base-mediated Claisen-type condensation. This involves the reaction of an appropriate ester with acetonitrile.

Proposed Synthesis: Acylation of acetonitrile with methyl 2,6-dimethoxybenzoate.

-

Causality of Reagent Choice: Methyl 2,6-dimethoxybenzoate is a stable, readily available starting material. Acetonitrile provides the required cyanomethyl (-CH₂CN) unit. A strong, non-nucleophilic base like sodium amide (NaNH₂) or sodium hydride (NaH) is essential to deprotonate the acetonitrile, which has a relatively high pKa (~25), to generate the nucleophilic cyanomethyl anion.

Mechanism:

-

Deprotonation: The strong base abstracts a proton from acetonitrile to form the resonance-stabilized cyanomethyl carbanion.

-

Nucleophilic Acyl Substitution: The cyanomethyl carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 2,6-dimethoxybenzoate. This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the methoxide (⁻OCH₃) leaving group to yield the final product, 2,6-dimethoxybenzoylacetonitrile.

Core Reactivity & Mechanistic Pathways

The utility of 2,6-dimethoxybenzoylacetonitrile arises from its capacity to participate in a wide array of classical and multicomponent reactions, primarily driven by the active methylene group.

Reactivity of the Active Methylene Group

The protons on the methylene carbon are acidic due to the inductive electron-withdrawing effects of the adjacent benzoyl and nitrile functionalities. This allows for easy formation of a nucleophilic carbanion, which is the cornerstone of its synthetic utility.

-

Condensation Reactions: The carbanion readily participates in Knoevenagel condensations with aldehydes and ketones.[3]

-

Michael Additions: It can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

-

Thorpe-Ziegler Type Reactions: While the classic intramolecular Thorpe-Ziegler reaction requires a dinitrile, the underlying reactivity is relevant.[4][5][6] The carbanion can attack the nitrile of another molecule in an intermolecular Thorpe condensation, leading to β-enaminonitriles, which are themselves valuable synthetic intermediates.[7]

Cyclization Reactions: Gateway to Heterocyclic Scaffolds

The true power of this building block is demonstrated in its use to construct complex heterocyclic rings in a single step, often via tandem or multicomponent reactions.

Focus: The Gewald Aminothiophene Synthesis

The Gewald reaction is a robust and highly efficient multicomponent method for synthesizing polysubstituted 2-aminothiophenes.[3][8][9] 2,6-dimethoxybenzoylacetonitrile is an ideal ketone component for this reaction.

-

Mechanism: The reaction is understood to initiate with a Knoevenagel condensation between the ketone (2,6-dimethoxybenzoylacetonitrile) and another active methylene compound (e.g., ethyl cyanoacetate) to form a stable α,β-unsaturated dinitrile intermediate.[3][10] Elemental sulfur is then added to this intermediate. The subsequent cyclization and tautomerization, driven by aromatization, yields the highly functionalized 2-aminothiophene product.[10][11]

Applications in Medicinal Chemistry & Drug Development

Heterocyclic scaffolds, particularly those containing nitrogen and sulfur, form the core of a vast number of pharmaceuticals.[12][13] The ability to rapidly generate libraries of substituted thiophenes, pyridines, and pyrazoles from a common precursor is a significant advantage in drug discovery.

-

Scaffold Hopping and SAR Studies: 2,6-dimethoxybenzoylacetonitrile allows for the synthesis of diverse heterocyclic cores, which is invaluable for scaffold hopping and structure-activity relationship (SAR) studies.

-

Bioactive Moieties: The 2,6-dimethoxyphenyl group itself is found in compounds with interesting biological activities, including potential anesthetic properties.[14] Furthermore, related structures like 2,6-dimethoxy benzoquinone have demonstrated antimicrobial and antioxidant activity.[15] This suggests that incorporating this moiety into novel heterocyclic frameworks could lead to compounds with favorable pharmacological profiles.

Field-Proven Experimental Protocols

The following protocol is a representative procedure for the Gewald reaction, adapted for 2,6-dimethoxybenzoylacetonitrile. It is designed to be a self-validating system, with clear steps and expected outcomes.

Protocol: Synthesis of Ethyl 5-amino-4-cyano-2-(2,6-dimethoxybenzoyl)thiophene-3-carboxylate

Objective: To demonstrate the utility of 2,6-dimethoxybenzoylacetonitrile in a multicomponent Gewald synthesis.

Materials:

-

2,6-Dimethoxybenzoylacetonitrile (1.0 equiv)

-

Ethyl cyanoacetate (1.0 equiv)

-

Elemental Sulfur (1.1 equiv)

-

Morpholine (0.2 equiv, catalytic)

-

Ethanol (anhydrous, as solvent)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethoxybenzoylacetonitrile (e.g., 2.05 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).

-

Solvent Addition: Add 30 mL of anhydrous ethanol to the flask.

-

Catalyst Addition: Add morpholine (0.17 mL, 2 mmol) to the suspension. The use of a mild amine base is crucial for catalyzing the initial condensation without promoting unwanted side reactions.[11]

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 2-4 hours). The reaction mixture will typically turn dark and then may lighten as the product precipitates.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product. b. Collect the solid product by vacuum filtration. c. Wash the crude solid with a small amount of cold ethanol to remove residual morpholine and unreacted starting materials.

-

Purification: The collected solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Conclusion and Future Outlook

2,6-Dimethoxybenzoylacetonitrile is more than just another reagent; it is a strategic tool for the efficient construction of molecular complexity. Its predictable, multi-point reactivity allows chemists to access diverse and highly functionalized heterocyclic libraries from a single, common intermediate. The steric influence of the ortho-methoxy groups can be exploited to control regioselectivity in cyclization reactions, an area ripe for further exploration. As the demand for novel therapeutic agents continues to grow, versatile and powerful building blocks like 2,6-dimethoxybenzoylacetonitrile will be indispensable to the medicinal chemist's toolbox, enabling the rapid synthesis and evaluation of next-generation drug candidates.

References

-

Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed.[Link]

-

Thorpe reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). PubMed Central (NIH). [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ResearchGate. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). Beilstein Journals. [Link]

-

Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-124. [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Thorpe reaction. (2020). L.S.College, Muzaffarpur. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI. [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group. [Link]

-

Al-Zaydi, S. A. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry. [Link]

-

Bennett, D. J., et al. (2003). Novel water soluble 2,6-dimethoxyphenyl ester derivatives with intravenous anaesthetic activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Computational Revision of the Mechanism of the Thorpe Reaction. (n.d.). MDPI. [Link]

-

Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. (2022). Pharmacia. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. [Link]

-

Pharmacological and Predicted Activities of Natural Azo Compounds. (n.d.). PubMed Central (NIH). [Link]

-

Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. (n.d.). PubMed Central (NIH). [Link]

-

Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. (2024). PubMed Central (NIH). [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. [Link]

-

Ibrahim, H. S., & Alwan, S. M. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Computational Revision of the Mechanism of the Thorpe Reaction [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 13. acgpubs.org [acgpubs.org]

- 14. Novel water soluble 2,6-dimethoxyphenyl ester derivatives with intravenous anaesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dimethoxybenzoylacetonitrile: Synthesis, Characterization, and Historical Context

Foreword: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient lead generation and optimization. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby offering a rich starting point for the development of novel therapeutics. The benzoylacetonitrile moiety represents one such privileged scaffold. Its unique electronic and structural features—a β-ketonitrile system—render it a versatile building block in medicinal chemistry. This guide provides an in-depth technical exploration of a specific, yet significant, member of this class: 2,6-Dimethoxybenzoylacetonitrile. We will delve into its rational synthesis, rigorous characterization, and the historical context that underscores its potential in modern pharmaceutical research.

Introduction to 2,6-Dimethoxybenzoylacetonitrile: A Molecule of Latent Potential

2,6-Dimethoxybenzoylacetonitrile, while not a widely commercialized compound, embodies a fascinating intersection of classical organic synthesis and the quest for novel bioactive molecules. The strategic placement of the methoxy groups on the phenyl ring significantly influences the molecule's electronic and conformational properties, which can, in turn, modulate its interaction with biological targets. The electron-donating nature of the methoxy groups can impact the reactivity of the aromatic ring and the acidity of the methylene protons, making it an intriguing candidate for further chemical elaboration and biological screening.

This guide will provide a comprehensive overview of the synthesis of 2,6-Dimethoxybenzoylacetonitrile, starting from its precursors, and will detail the analytical techniques required for its unambiguous characterization. Furthermore, we will explore the broader historical context of benzoylacetonitriles in medicinal chemistry, providing a rationale for the continued interest in this class of compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |

| Molecular Weight | 205.21 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Inferred |

| CAS Number | Not assigned | N/A |

The Synthetic Pathway: A Rational Approach to 2,6-Dimethoxybenzoylacetonitrile

The synthesis of 2,6-Dimethoxybenzoylacetonitrile can be logically approached in a two-step sequence starting from the commercially available 2,6-dimethoxybenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding nitrile, 2,6-dimethoxybenzonitrile. The second, and key, step is the Claisen-type condensation of this nitrile with a suitable one-carbon synthon to introduce the "aceto" portion of the target molecule.

Caption: Synthetic pathway for 2,6-Dimethoxybenzoylacetonitrile.

Step 1: Synthesis of the Precursor, 2,6-Dimethoxybenzonitrile

The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis. A reliable method involves the formation of an intermediate acid chloride, followed by reaction with ammonia to form the primary amide, which is then dehydrated to the nitrile.

-

Acid Chloride Formation: To a solution of 2,6-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2,6-dimethoxybenzoyl chloride.

-

Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide (excess).

-

Product Isolation (Amide): Stir the mixture vigorously for 1-2 hours. The resulting precipitate, 2,6-dimethoxybenzamide, can be collected by filtration, washed with cold water, and dried.

-

Dehydration to Nitrile: The crude 2,6-dimethoxybenzamide can be dehydrated using a variety of reagents, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. For example, heating the amide with POCl₃ in a suitable solvent (e.g., acetonitrile) will afford the desired 2,6-dimethoxybenzonitrile.

-

Purification: The crude nitrile can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 2,6-Dimethoxybenzoylacetonitrile via Claisen-type Condensation

The core transformation to produce the β-ketonitrile structure is a Claisen-type condensation between a nitrile and an ester.[1][2] This reaction requires a strong base to deprotonate the α-carbon of the nitrile, which then acts as a nucleophile attacking the ester carbonyl.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) or potassium tert-butoxide (KOt-Bu, 2.2 eq).

-

Solvent Addition: Add an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to the flask.

-

Reactant Addition: A solution of 2,6-dimethoxybenzonitrile (1.0 eq) and ethyl acetate (1.1 eq) in the same anhydrous solvent is prepared and added dropwise to the stirred suspension of the base at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) to drive the reaction to completion. The progress can be monitored by TLC. The reaction proceeds via the formation of a stable enolate of the β-ketonitrile, which drives the equilibrium.[3][4]

-

Reaction Quench: After the reaction is complete, the mixture is carefully cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1 M HCl).

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 2,6-Dimethoxybenzoylacetonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: Experimental workflow for the synthesis of 2,6-Dimethoxybenzoylacetonitrile.

Structural Elucidation and Characterization

Unambiguous characterization of the synthesized 2,6-Dimethoxybenzoylacetonitrile is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the methylene protons. The aromatic protons will likely appear as a triplet and a doublet in the aromatic region (δ 6.5-7.5 ppm). The two methoxy groups should give a sharp singlet at around δ 3.8-4.0 ppm, integrating to six protons. The key signal will be the methylene protons (CH₂) adjacent to the carbonyl and cyano groups, which are expected to appear as a singlet in the region of δ 4.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule. Key signals would include the carbonyl carbon (δ > 190 ppm), the nitrile carbon (δ ~115-120 ppm), the aromatic carbons (δ 100-160 ppm), the methoxy carbons (δ ~55-60 ppm), and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[5][6] A strong, sharp absorption band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch. Another strong absorption band in the region of 1680-1700 cm⁻¹ will correspond to the carbonyl (C=O) stretching vibration. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the exact mass of 2,6-Dimethoxybenzoylacetonitrile (C₁₁H₁₁NO₃) should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Historical Context and Future Perspectives: The Benzoylacetonitrile Scaffold in Medicinal Chemistry

The history of medicinal chemistry is rich with examples of how simple organic molecules, once considered mere chemical curiosities, have become the foundation for entire classes of therapeutic agents.[8][9] The benzoylacetonitrile core is a prime example of such a scaffold. Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11]

The versatility of the β-ketonitrile moiety allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of diverse heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, many of which are known to possess significant biological activity.[10] The presence of the ketone and nitrile functionalities provides two reactive handles for further molecular elaboration, enabling the exploration of a vast chemical space in the search for new drug candidates.